2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one
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Description
2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one is a useful research compound. Its molecular formula is C19H10N2O3S and its molecular weight is 346.36. The purity is usually 95%.
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Biological Activity
The compound 2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one is a member of the oxadiazole family, known for its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The molecular formula of the compound is C19H10N2O3S with a molecular weight of 346.36 g/mol. The structure features a benzo[f]chromen backbone substituted with a thiophenyl group and an oxadiazole moiety, which contributes to its biological activity.
Anticancer Activity
Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various oxadiazole compounds and their evaluation against cancer cell lines. Specifically, compounds containing the oxadiazole ring were found to inhibit cell proliferation in several cancer types, including breast and lung cancers. For instance, compound 3a demonstrated an IC50 value of 0.045 µg/mL against Mycobacterium tuberculosis, showcasing its potential in targeting resistant strains .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. A review focusing on oxadiazole derivatives reported their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Anti-tubercular Activity
Recent studies have emphasized the role of 1,2,4-oxadiazoles in anti-tubercular drug development. For example, compounds similar to the one have been identified as potent inhibitors of mycobacterial transcriptional repressor EthR, which is crucial for drug resistance in tuberculosis . The compound's activity was assessed through in vitro assays against Mycobacterium tuberculosis, yielding promising results.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Oxadiazole derivatives often act by inhibiting key enzymes involved in metabolic pathways critical for pathogen survival.
- Cell Cycle Arrest : Some studies suggest that these compounds induce apoptosis in cancer cells by disrupting their cell cycle progression.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to cytotoxic effects against pathogens and cancer cells alike .
Case Studies
Study | Compound | Activity | Findings |
---|---|---|---|
Villemagne et al. (2020) | Oxadiazole derivatives | Anti-tubercular | Compound showed EC of 0.072 μM with excellent pharmacokinetic profile |
Parikh et al. (2020) | Substituted oxadiazoles | Anticancer | Active against monoresistant strains with T1/2 of 1.63 h |
Upare et al. (2019) | Styryl oxadiazoles | Anti-tubercular | Compound 4a exhibited IC50 = 0.045 µg/mL |
Properties
IUPAC Name |
2-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)benzo[f]chromen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10N2O3S/c22-19-14(18-20-17(21-24-18)16-6-3-9-25-16)10-13-12-5-2-1-4-11(12)7-8-15(13)23-19/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXFANNLQSJGMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NC(=NO4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.